2-(4-Bromo-2-methylphenoxy)-N-methylethanamine
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable phenol derivative with a brominating agent to introduce the bromine atom. The ether linkage could be formed through a nucleophilic substitution reaction involving an alkyl halide and a phenoxide ion. The amine group could be introduced through a nucleophilic substitution reaction involving an alkyl halide and ammonia or an amine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, which imparts aromaticity and stability to the molecule. The bromine atom is a heavy atom that could influence the physical and chemical properties of the molecule due to its size and polarizability .Chemical Reactions Analysis
The presence of the bromine atom makes this compound a potential candidate for various substitution reactions. The ether linkage could undergo cleavage under acidic conditions, and the amine group could participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the bromine atom could increase the compound’s density and boiling point compared to compounds without a halogen. The ether and amine groups could allow for hydrogen bonding, influencing the compound’s solubility .Scientific Research Applications
Analytical Detection and Quantification
A study by Poklis et al. (2014) developed a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method for detecting and quantifying 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine, a derivative of N-benzyl phenethylamines, in serum and urine. This method was crucial in a case of severe intoxication involving a derivative of this compound (Poklis et al., 2014).
Chemical Taint Analysis in Food Products
Mills et al. (1997) identified 2-bromo-4-methylphenol as responsible for a chemical taint in Gouda cheese. The study focused on the precursors and production process of this compound, highlighting its significance in food chemistry and safety (Mills et al., 1997).
Metabolism and Toxicology
Carmo et al. (2005) conducted a study on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive designer drug. They explored its oxidative deamination leading to various metabolites, providing essential data for understanding its biological effects and potential toxicology (Carmo et al., 2005).
Spectroscopic and Structural Analysis
Demircioğlu et al. (2019) synthesized and characterized a compound similar to 2-(4-bromo-2-methylphenoxy)-N-methylethanamine using spectroscopic techniques and X-ray diffraction. Such studies are crucial for understanding the chemical properties and potential applications of these compounds (Demircioğlu et al., 2019).
Pharmacological Research
Fuloria et al. (2014) explored the synthesis and antimicrobial profile of new compounds derived from a similar bromophenol structure. Their research contributes to the ongoing search for new antimicrobial agents (Fuloria et al., 2014).
Environmental and Health Impact Studies
Studies like those by Rohanová et al. (2008) and Zhao et al. (2004) involve understanding the environmental and health impacts of bromophenol derivatives. They provide insights into the metabolism, toxicological profiles, and ecological effects of these compounds (Rohanová et al., 2008), (Zhao et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-methylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-8-7-9(11)3-4-10(8)13-6-5-12-2/h3-4,7,12H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUMBQFGQWPTQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651080 | |
Record name | 2-(4-Bromo-2-methylphenoxy)-N-methylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915920-76-2 | |
Record name | 2-(4-Bromo-2-methylphenoxy)-N-methylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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